molecular formula C10H13IN2O B14839030 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine

4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B14839030
M. Wt: 304.13 g/mol
InChI Key: YCHCFTDTFRDMHR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O. It contains a pyridine ring substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 5-position, and a dimethylamine group at the 2-position.

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the introduction of the cyclopropoxy group, iodination, and the formation of the dimethylamine group. Specific synthetic routes and reaction conditions may vary, but common methods include:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives and analogs.

Scientific Research Applications

4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:

    N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and iodine substituents.

    4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Similar structure but without the iodine atom.

    5-Iodo-N,N-dimethylpyridin-2-amine: Lacks the cyclopropoxy group but contains the iodine atom

The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

4-cyclopropyloxy-5-iodo-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H13IN2O/c1-13(2)10-5-9(8(11)6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

YCHCFTDTFRDMHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1)OC2CC2)I

Origin of Product

United States

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